molecular formula C20H15F2NO B1681619 Senicapoc CAS No. 289656-45-7

Senicapoc

Cat. No.: B1681619
CAS No.: 289656-45-7
M. Wt: 323.3 g/mol
InChI Key: SCTZUZTYRMOMKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Senicapoc, also known as ICA-17043, is a potent and selective blocker of the calcium-activated potassium channel KCa3.1 . This channel is expressed selectively in the injured central nervous system by microglia . It plays a significant role in the proliferation, differentiation, and migration of immune cells by mediating Ca2+ signal transduction .

Mode of Action

This compound interacts with its primary target, the KCa3.1 channel, by inhibiting its currents . This inhibition reduces Ca2+ signaling induced by the purinergic agonist ATP . As a result, it suppresses the expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2), and prevents the induction of the inflammasome component NLRP3 .

Biochemical Pathways

This compound affects the biochemical pathways related to the hydration state of red blood cells (RBCs). It works by blocking the efflux of potassium and water from RBCs, thereby preventing their dehydration . This is particularly important in conditions like sickle cell anemia, where the polymerization of hemoglobin S is profoundly influenced by the intracellular hemoglobin concentration .

Pharmacokinetics

While the peripheral pharmacokinetics of this compound have been described in detail, its ability to cross the blood-brain barrier has only recently been reported. After 10 mg/kg oral dosing in rats, this compound achieved free plasma concentrations of 17 and 65 nM and free brain concentrations of 37 and 136 nM at 1 and 4 h post-dose, respectively .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. In the context of sickle cell anemia, it increases the hemoglobin concentration and decreases the total number of reticulocytes and various markers of RBC destruction, suggesting a possible increase in the survival of sickle RBCs . In the context of stroke, this compound treatment significantly reduces microglia/macrophage and T cell infiltration and activation and attenuates neuronal death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such conditions, this compound may influence the neural environment indirectly in a number of ways, for example, by enhancing white matter integrity . Furthermore, the efficacy of this compound against Plasmodia in vivo has been confirmed, suggesting that it may also be influenced by the presence of certain pathogens .

Biochemical Analysis

Biochemical Properties

Senicapoc interacts with the Gardos channel (KCNN4), a calcium-activated potassium channel in red blood cells . By inhibiting this channel, this compound limits the efflux of potassium and water from the cells, preventing their dehydration . This interaction is particularly significant as the Gardos channel is a major potassium leak pathway contributing to cellular dehydration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In sickle cell anemia, it preserves the hydration of red blood cells, potentially improving their survival . In a study on a mouse model of Parkinson’s disease, this compound was found to improve locomotor ability and reduce neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Gardos channel (KCNN4). By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby preventing their dehydration . This inhibition of the Gardos channel is thought to reduce the rate of hemoglobin S polymerization in sickle cell disease, a process that is influenced by the intracellular concentration of hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study on a mouse model of Parkinson’s disease, treatment with this compound resulted in improved locomotor ability and reduced neuroinflammation . In another study, this compound was found to reduce pulmonary hemorrhage and the influx of neutrophils into the lung over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on a porcine model of acute respiratory distress syndrome, treatment with this compound improved locomotor ability and reduced neuroinflammation .

Metabolic Pathways

This compound is involved in the regulation of potassium efflux in cells, a process that is crucial for maintaining cellular hydration . By inhibiting the Gardos channel, this compound prevents the loss of potassium and water from the cells, thereby influencing the metabolic pathways associated with cellular hydration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the Gardos channel. By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby influencing its localization and accumulation within the cells .

Subcellular Localization

The subcellular localization of this compound is closely linked to its target, the Gardos channel, which is located in the cell membrane. By inhibiting this channel, this compound influences the transport of potassium and water across the cell membrane, thereby affecting its own localization within the cell .

Chemical Reactions Analysis

Senicapoc undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZUZTYRMOMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276906
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289656-45-7
Record name Senicapoc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289656-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senicapoc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENICAPOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of concentrated sulfuric acid (50 mL) and glacial acetic acid (50 mL) was added to bis(4-fluorophenyl)phenylacetonitrile (18.9 g, 0.06 mol) at rt. The resulting orange solution was stirred and heated at 130° C. for 3 h. The reaction was cooled to 0° C., poured into ice water (150 mL) and neutralized with ammonium hydroxide. The organics were extracted with chloroform (3×100 mL), combined and washed with brine (2×50 mL). The organics were dried (Na2SO4) and concentrated under reduced pressure to afford a yellow-orange solid. The solid was stirred with hot hexane (100 ml) for 30 min and filtered. Crystallization from dichloromethane/hexane gave bis(4-fluorophenyl)phenylacetamide (3) as a white crystalline solid (16.9 g, 0.052 mol, 87%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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